2-(((1-((2-Methoxyphenyl)sulfonyl)piperidin-4-yl)methyl)thio)-4-methylthiazole is a complex organic compound with significant potential in scientific research and medicinal chemistry. Its molecular formula is . The compound features a thiazole ring, which is substituted with a piperidine moiety that has a 2-methoxyphenylsulfonyl group. This unique combination of functional groups imparts distinctive chemical and physical properties, making it an interesting subject of study in various fields.
The compound can be sourced from specialized chemical suppliers, such as BenchChem and PubChem, which provide detailed information regarding its properties, synthesis methods, and applications in research.
2-(((1-((2-Methoxyphenyl)sulfonyl)piperidin-4-yl)methyl)thio)-4-methylthiazole falls under the category of organic compounds and can be classified as a sulfonamide derivative due to the presence of the sulfonyl functional group. It is also categorized within the broader class of heterocyclic compounds due to its thiazole structure.
The synthesis of 2-(((1-((2-Methoxyphenyl)sulfonyl)piperidin-4-yl)methyl)thio)-4-methylthiazole typically involves several synthetic steps:
The reaction conditions for each step can vary significantly based on the reagents used and desired yield. Temperature control, reaction time, and purification methods (such as chromatography) are crucial for obtaining high-purity products.
The molecular structure of 2-(((1-((2-Methoxyphenyl)sulfonyl)piperidin-4-yl)methyl)thio)-4-methylthiazole includes:
The compound's structural data can be represented in various formats such as SMILES and InChI:
COC1=CC=CC=C1S(=O)(=O)N2CCCCC2C(=N)C(=S)N
InChI=1S/C16H19N3O4S/c1-22-14-4-2-3-5-15(14)24(20,21)19-10-6-13(7-11-19)23-16-12-17-8-9-18
The compound can participate in several chemical reactions:
Common reagents for these reactions include:
The mechanism of action for 2-(((1-((2-Methoxyphenyl)sulfonyl)piperidin-4-yl)methyl)thio)-4-methylthiazole involves interactions with biological targets such as enzymes or receptors. The compound may modulate their activity through binding interactions, leading to downstream effects that could be beneficial in therapeutic contexts.
While specific physical properties such as melting point and boiling point are not universally documented, general characteristics include:
Relevant chemical properties include:
The compound has several applications in scientific research:
CAS No.: 2183440-44-8
CAS No.: 131123-56-3
CAS No.:
CAS No.:
CAS No.: 2097893-81-5
CAS No.: 1706135-57-0